2,2-Dimethylpentanal

Organic Synthesis Aldol Condensation Reaction Selectivity

2,2-Dimethylpentanal (CAS 14250-88-5), also known as 2,2-dimethylvaleraldehyde, is a C7 branched aldehyde characterized by a gem-dimethyl group at the alpha-carbon. This structural feature renders it non-enolizable and imparts unique steric and electronic properties.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 14250-88-5
Cat. No. B085100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylpentanal
CAS14250-88-5
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCCC(C)(C)C=O
InChIInChI=1S/C7H14O/c1-4-5-7(2,3)6-8/h6H,4-5H2,1-3H3
InChIKeyYMXAGOUPXPGFLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylpentanal (CAS 14250-88-5) Procurement Guide: A Unique Gem-Dimethyl Aldehyde for Controlled Synthesis


2,2-Dimethylpentanal (CAS 14250-88-5), also known as 2,2-dimethylvaleraldehyde, is a C7 branched aldehyde characterized by a gem-dimethyl group at the alpha-carbon [1]. This structural feature renders it non-enolizable and imparts unique steric and electronic properties . It is primarily employed as a building block in organic synthesis, particularly in crossed aldol reactions, and as an intermediate for fine chemicals . Key physicochemical properties include a molecular weight of 114.19 g/mol, a boiling point of approximately 136.4 °C at 760 mmHg, a density of 0.807 g/cm³, and a calculated logP of ~2.0-2.2 .

Why 2,2-Dimethylpentanal Cannot Be Substituted with Other Branched or Linear Aldehydes


Generic substitution of 2,2-dimethylpentanal with structurally similar aldehydes (e.g., 2-methylpentanal, pentanal, or 3,3-dimethylpentanal) is not feasible due to the profound impact of its gem-dimethyl substitution on reactivity and product outcome . The presence of two methyl groups on the alpha-carbon eliminates alpha-hydrogens, thereby suppressing self-aldol condensation and forcing it to act exclusively as an electrophile in crossed aldol reactions . This contrasts sharply with aldehydes like 2-methylpentanal, which possess alpha-hydrogens and can act as both nucleophiles and electrophiles, leading to complex product mixtures [1]. Furthermore, the steric bulk significantly alters reaction rates and selectivities, and its distinct physicochemical properties (e.g., higher boiling point and logP) influence separation processes and formulation behavior [2]. These differences mandate a specific and non-interchangeable procurement strategy for researchers requiring predictable and controlled synthetic outcomes.

Quantitative Differentiation Evidence for 2,2-Dimethylpentanal (CAS 14250-88-5) vs. Analogs


Unique Reactivity: Non-Enolizable Electrophile in Crossed Aldol Reactions

2,2-Dimethylpentanal lacks alpha-hydrogens due to its gem-dimethyl substitution, rendering it non-enolizable . In contrast, close analogs like 2-methylpentanal possess alpha-hydrogens and are enolizable [1]. In a crossed aldol reaction with an enolizable aldehyde (e.g., butanal), 2,2-dimethylpentanal can only function as the electrophile, leading to a single cross-product [2]. 2-methylpentanal, however, can act as both nucleophile and electrophile, resulting in a mixture of cross- and self-condensation products [3].

Organic Synthesis Aldol Condensation Reaction Selectivity

Enhanced Steric Hindrance: Reduced Carbonyl Reactivity in Nucleophilic Additions

The gem-dimethyl group in 2,2-dimethylpentanal creates significant steric hindrance around the carbonyl carbon . While quantitative kinetic data for this specific compound is limited, the Taft steric parameter (Es) for a tert-butyl group (a model for the (CH₃)₂C(CHO)- moiety) is -1.54, indicating substantial steric bulk [1]. This is far more negative than the Es for a sec-butyl group (-0.93), which would model the alpha-carbon of 2-methylpentanal [2]. This implies that nucleophilic additions to 2,2-dimethylpentanal proceed at a markedly slower rate compared to less hindered aldehydes, offering a measurable kinetic difference that can be exploited for selective reactions.

Physical Organic Chemistry Steric Effects Reaction Kinetics

Physical Property Differentiation: Higher Boiling Point and Hydrophobicity

2,2-Dimethylpentanal exhibits distinct physicochemical properties compared to its linear analog, pentanal, and branched analog, 2-methylpentanal . Its boiling point is 136.4 °C at 760 mmHg, which is significantly higher than pentanal (103 °C) and 2-methylpentanal (119-120 °C) [1][2]. Furthermore, its predicted logP is 2.18, indicating greater hydrophobicity than pentanal (logP ~1.38) [3]. This increased hydrophobicity impacts its solubility, partitioning in biphasic systems, and retention time in chromatographic analyses, providing practical differentiation for separation and purification processes.

Analytical Chemistry Process Chemistry Formulation

Synthetic Route Differentiator: Hydroformylation of 2-Methyl-2-pentene

A distinct industrial synthesis route for 2,2-dimethylpentanal is the rhodium-catalyzed hydroformylation of 2-methyl-2-pentene . This specific route differentiates it from other aldehydes. For example, pentanal is typically produced by hydroformylation of 1-butene, and 2-methylpentanal from 1-pentene [1]. The use of an internal, branched olefin as a substrate for 2,2-dimethylpentanal presents unique challenges in terms of reaction kinetics and catalyst selectivity compared to linear alpha-olefins [2]. While exact yields are catalyst-dependent, the process conditions (e.g., temperature, pressure, ligand choice) required for optimal production are specific to this substrate, making the compound's supply chain and cost structure inherently different from its analogs.

Industrial Chemistry Catalysis Process Development

Predicted Biodegradability: A Potential Advantage for Environmentally Conscious Formulations

Computational models predict that 2,2-dimethylpentanal is readily biodegradable [1]. The BIOWIN2 (non-linear) probability is 0.9989, and the BIOWIN6 (MITI non-linear) probability is 0.9641, both indicating a high likelihood of rapid degradation [2]. While specific data for analogs under identical models are not available, the predicted ready biodegradability is a key differentiator from highly branched or halogenated aldehydes, which are often more persistent in the environment [3]. This quantitative estimate provides a data-driven rationale for selecting this compound in applications where environmental impact and end-of-life considerations are paramount.

Environmental Fate Green Chemistry Biodegradation

Optimal Research and Industrial Applications for 2,2-Dimethylpentanal (CAS 14250-88-5)


Controlled Crossed Aldol Reactions for Complex Molecule Synthesis

The primary application for 2,2-dimethylpentanal is as a non-enolizable electrophile in crossed aldol condensations. As established in Section 3, its lack of alpha-hydrogens prevents self-condensation, ensuring that reaction with an enolizable aldehyde yields a single, predictable product. This is invaluable for the stepwise construction of complex carbon frameworks in total synthesis of natural products or pharmaceutical intermediates, where controlling regioselectivity and minimizing side products is critical. Procuring 2,2-dimethylpentanal is essential for achieving this level of synthetic control, which is unattainable with analogs like 2-methylpentanal or pentanal that lead to complex mixtures.

Synthesis of Sterically Demanding Building Blocks and Chiral Auxiliaries

The significant steric hindrance conferred by the gem-dimethyl group, quantified by its high negative Taft Es parameter (approximated at -1.54), makes 2,2-dimethylpentanal a valuable precursor for creating sterically demanding building blocks. Its reduced reactivity allows for chemoselective transformations in molecules containing multiple carbonyl groups. Furthermore, it can be employed in the synthesis of chiral auxiliaries or ligands, where the bulky aldehyde moiety can induce facial selectivity in subsequent asymmetric reactions. Researchers seeking to introduce a defined steric element into a molecule should specify 2,2-dimethylpentanal to leverage this unique property.

Preparation of 2,2-Dimethylpentan-1-ol and Derived Esters for Industrial Use

Reduction of 2,2-dimethylpentanal yields 2,2-dimethylpentan-1-ol, a branched primary alcohol that serves as a key intermediate for lubricants, plasticizers, and surfactants. The distinct physicochemical properties of the aldehyde (higher boiling point, logP) compared to its linear counterparts translate to differentiated properties in the downstream products, such as lower volatility, improved thermal stability, and enhanced compatibility with hydrophobic matrices. Industrial buyers developing specialty materials where a specific carbon chain architecture is required will find 2,2-dimethylpentanal to be the necessary starting material for achieving the target molecular geometry and performance profile.

Environmental Fate Studies and Development of Biodegradable Formulations

The high predicted probability of rapid biodegradation for 2,2-dimethylpentanal (BIOWIN2: 0.9989; BIOWIN6: 0.9641) positions it as a favorable candidate for applications in agrochemicals, cleaning products, or other dispersive uses where environmental persistence is a concern. This quantitative data supports its selection over more persistent, non-biodegradable aldehydes in the early stages of formulation design. Researchers and formulators guided by green chemistry principles can use this evidence to justify the procurement of 2,2-dimethylpentanal as a key component in developing more environmentally benign products.

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